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molecular formula C9H5ClN2O B8743923 2-Chloro-4-isocyanato-3-methylbenzonitrile

2-Chloro-4-isocyanato-3-methylbenzonitrile

Cat. No. B8743923
M. Wt: 192.60 g/mol
InChI Key: WSLHOMVZQPRIMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07256208B2

Procedure details

The title compound was prepared from compound 4D in a manner similar to that described in the preparation of compound 1B.
Name
compound 4D
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
compound 1B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([CH3:17])=[C:4]([NH:10][C:11]2C=CC=CC=2)[CH:5]=[CH:6][C:7]=1[C:8]#[N:9].[N-]=C=[O:20].C(C1C2C(=CC=CC=2)C=CC=1)#N>>[Cl:1][C:2]1[C:3]([CH3:17])=[C:4]([N:10]=[C:11]=[O:20])[CH:5]=[CH:6][C:7]=1[C:8]#[N:9] |f:1.2|

Inputs

Step One
Name
compound 4D
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=C(C=CC1C#N)NC1=CC=CC=C1)C
Step Two
Name
compound 1B
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=C=O.C(#N)C1=CC=CC2=CC=CC=C12

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C#N)C=CC(=C1C)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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